3,4,5-TRIETHOXY-N~1~-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZAMIDE
Overview
Description
3,4,5-TRIETHOXY-N~1~-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZAMIDE is a synthetic organic compound characterized by the presence of a benzamide core substituted with three ethoxy groups and a tetraazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIETHOXY-N~1~-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3,4,5-triethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 1H-1,2,3,4-tetrazole-5-amine in the presence of a base such as triethylamine (TEA) to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIETHOXY-N~1~-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 3,4,5-triethoxybenzoic acid derivatives.
Reduction: Formation of 3,4,5-triethoxybenzylamine derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
3,4,5-TRIETHOXY-N~1~-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as enhanced conductivity or catalytic activity.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3,4,5-TRIETHOXY-N~1~-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets. The ethoxy groups and the tetraazolyl moiety can participate in hydrogen bonding and hydrophobic interactions with target proteins, potentially inhibiting their activity. The benzamide core can also interact with various enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxy-N~1~-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZAMIDE: Similar structure but with methoxy groups instead of ethoxy groups.
3,4,5-Triethoxy-N~1~-(1H-1,2,4-TRIAZOL-5-YL)BENZAMIDE: Similar structure but with a triazolyl moiety instead of a tetraazolyl moiety.
Uniqueness
3,4,5-TRIETHOXY-N~1~-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZAMIDE is unique due to the presence of both ethoxy groups and a tetraazolyl moiety, which can confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(2H-tetrazol-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-4-21-10-7-9(13(20)15-14-16-18-19-17-14)8-11(22-5-2)12(10)23-6-3/h7-8H,4-6H2,1-3H3,(H2,15,16,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGJHFZHFMDAJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NNN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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